Lipophilicity (clogP) Comparison: Target vs. N-(Furan-2-ylmethyl)ethanamine
The target compound exhibits a computed clogP of 1.54 [1], compared to a computed XLogP3 of 0.9 for the simpler analog N-(furan-2-ylmethyl)ethanamine, which lacks the 4-methylpyrazole ring [2]. This represents a 0.64 log unit increase in lipophilicity, corresponding to an approximately 4.4-fold higher octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP = 1.54 |
| Comparator Or Baseline | N-(furan-2-ylmethyl)ethanamine, XLogP3 = 0.9 |
| Quantified Difference | ΔlogP = +0.64 (≈4.4× higher partition coefficient) |
| Conditions | Computed values: Sildrug clogP model vs. PubChem XLogP3 algorithm |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, which is critical for intracellular target engagement in cell-based assays; the 4-fold difference is sufficient to alter cellular uptake and biodistribution profiles.
- [1] Sildrug Database (IBB PAS). Computed clogP 1.54 for C11H15N3O. View Source
- [2] PubChem. N-(furan-2-ylmethyl)ethanamine (CID 57507). XLogP3 = 0.9 (PubChem release 2025.04.14). View Source
